2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole
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Overview
Description
2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of ethyl, methyl, and sulfonyl groups attached to the imidazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole typically involves multiple steps. One common method includes the reaction of 2-ethyl-4-methylimidazole with a sulfonyl chloride derivative of 2,4,6-tris(methylethyl)phenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base[][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: A simpler analog without the sulfonyl group.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Contains a nitrile group instead of the sulfonyl group.
Uniqueness
The presence of the sulfonyl group in 2-Ethyl-4-methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}imidazole imparts unique chemical properties, such as increased polarity and the ability to participate in specific interactions with biological molecules. This makes it distinct from other similar compounds and enhances its versatility in various applications .
Properties
Molecular Formula |
C21H32N2O2S |
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Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylimidazole |
InChI |
InChI=1S/C21H32N2O2S/c1-9-20-22-16(8)12-23(20)26(24,25)21-18(14(4)5)10-17(13(2)3)11-19(21)15(6)7/h10-15H,9H2,1-8H3 |
InChI Key |
RWUMZWPSOJSSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C |
Origin of Product |
United States |
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